molecular formula C12H15NO2 B8811275 Ethyl (1-phenylcyclopropyl)carbamate

Ethyl (1-phenylcyclopropyl)carbamate

Cat. No.: B8811275
M. Wt: 205.25 g/mol
InChI Key: CZVIUPUYXKQZES-UHFFFAOYSA-N
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Description

Ethyl (1-phenylcyclopropyl)carbamate is a carbamate derivative characterized by a cyclopropyl group attached to a phenyl ring and an ethyl carbamate functional group (-NHCOOCH₂CH₃). Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in synthesis and biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl N-(1-phenylcyclopropyl)carbamate

InChI

InChI=1S/C12H15NO2/c1-2-15-11(14)13-12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)

InChI Key

CZVIUPUYXKQZES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structurally Similar Carbamates

The following table highlights key structural analogs and their distinguishing features:

Compound Name Structural Features Similarity Score (if applicable) Applications/Properties
Benzyl (1-phenylcyclopropyl)carbamate Benzyl group replaces ethyl in carbamate moiety 0.72 Pharmaceutical intermediates
3-Acetylphenyl ethyl(methyl)carbamate Acetyl group on phenyl ring; methyl substitution 0.75 Research chemical, metabolic studies
Methyl (3-hydroxyphenyl)-carbamate Hydroxyl group on phenyl; methyl carbamate N/A Chemical intermediate, polar derivative
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Isopropyl and chloro substituents N/A Herbicide (sprout inhibitor)
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Phenoxy groups; ethyl chain N/A Insect growth regulator

Key Observations :

  • Substituent Effects: The ethyl group in Ethyl (1-phenylcyclopropyl)carbamate may enhance lipophilicity compared to methyl or benzyl analogs, influencing membrane permeability in biological systems.
  • Functional Group Impact : Hydroxyl (e.g., Methyl (3-hydroxyphenyl)-carbamate) or acetyl groups increase polarity, affecting solubility and metabolic pathways .

Pharmacological and Toxicological Profiles

  • Ethyl Carbamate (Urethane): The parent compound, ethyl carbamate, is a Group 2A carcinogen (IARC) and is found in alcoholic beverages. Its metabolism involves CYP2E1, which is competitively inhibited by ethanol, leading to prolonged toxicity .
  • Target Compound: No direct carcinogenicity data exist for this compound.

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